Diethyl (2-nitro-1-phenylethyl)phosphonate
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Overview
Description
Diethyl (2-nitro-1-phenylethyl)phosphonate is an organic compound with the molecular formula C12H18NO5P. It is a phosphonate ester that contains a nitro group and a phenyl group attached to the ethyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (2-nitro-1-phenylethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a nitro-phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite anion attacks the electrophilic carbon of the halide, resulting in the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates with different alkyl or aryl groups.
Scientific Research Applications
Diethyl (2-nitro-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl (2-nitro-1-phenylethyl)phosphonate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the nitro and phosphonate groups. These functional groups allow the compound to interact with different molecular targets, such as enzymes and receptors, through processes like nucleophilic attack, oxidation, and reduction. The pathways involved often include the formation of intermediate species that can further react to produce the desired products.
Comparison with Similar Compounds
- Diethyl 1-phenylethyl phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Comparison: Diethyl (2-nitro-1-phenylethyl)phosphonate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to its analogs. For instance, diethyl 1-phenylethyl phosphonate lacks the nitro group, making it less reactive in oxidation and reduction reactions. Diethyl (2-oxo-2-phenylethyl)phosphonate, on the other hand, contains a carbonyl group instead of a nitro group, leading to different chemical behavior and applications.
Properties
CAS No. |
37909-65-2 |
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Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-2-nitroethyl)benzene |
InChI |
InChI=1S/C12H18NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
IVURFUDNUSBKNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C[N+](=O)[O-])C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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